molecular formula C16H14N2OS2 B2385364 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-70-8

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2385364
CAS No.: 922626-70-8
M. Wt: 314.42
InChI Key: MVZUPHZDRFKFSB-UHFFFAOYSA-N
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Description

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative offered for research use in life sciences and drug discovery. This compound is part of a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific screening as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can utilize this compound as a potential negative allosteric modulator to probe the poorly understood physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels . Furthermore, the benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with documented scientific interest in its derivatives for their broad spectrum of biological activities, including investigated anti-proliferative and anti-cancer properties in various cell-based assays . The core structure is characterized by a benzothiazole ring system substituted with a methylthio group and linked to a 2-methylbenzamide moiety via a key nitrogen bond. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-3-4-6-12(10)15(19)18-16-17-13-8-7-11(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZUPHZDRFKFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-methylbenzothiazole with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to DNA or proteins, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

(a) N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c)
  • Structure : Lacks the 6-methylthio group on the benzothiazole ring.
  • Properties :
    • Melting Point : 290–300°C (higher than the target compound, likely due to reduced steric hindrance).
    • Spectroscopy : ¹H-NMR shows a singlet at δ 2.3 ppm for the methyl group on the benzamide, similar to the target compound.
    • Bioactivity : Demonstrated moderate anticancer activity in preliminary assays but lower VEGFR-2 inhibition compared to nitro-substituted analogs .
(b) N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d)
  • Structure : Chlorine at the 2-position of the benzamide instead of methyl.
  • Properties :
    • Melting Point : 201–210°C (lower than 1.2c, reflecting reduced crystallinity due to the electron-withdrawing Cl).
    • Bioactivity : Enhanced corrosion inhibition compared to methyl-substituted analogs, attributed to chlorine’s electronegativity .
Key Differences :
  • Electronic Effects : Methyl (electron-donating) vs. Cl (electron-withdrawing) alter charge distribution and binding affinity.

Substituent Variations on the Benzothiazole Ring

(a) N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)
  • Structure: Amino (-NH₂) group at the 6-position.
  • Properties: Synthesis: Prepared via nitro reduction; amino group enhances solubility but reduces stability. Application: Effective corrosion inhibitor due to NH₂’s lone pairs, which adsorb onto metal surfaces .
(b) N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11)
  • Structure : Bromine at the 6-position and a piperazine group on the benzamide.
  • Properties :
    • Bioactivity : Exhibited kinase inhibition (e.g., VEGFR-2) due to the bulky Br and piperazine’s basicity.
    • Pharmacokinetics : Piperazine improves solubility but increases metabolic susceptibility .
Key Differences :
  • Steric Effects : Methylthio (-SCH₃) in the target compound is smaller than Br, allowing better target penetration.

Core Structural Analogues

(a) 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • Structure : Methoxy (-OCH₃) groups at both the 4-benzamide and 6-benzothiazole positions.
  • Properties :
    • Melting Point : ~314°C (higher than the target compound due to hydrogen bonding from OCH₃).
    • Applications : Used as a pharmaceutical intermediate, with methoxy groups enhancing solubility .
(b) 3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide
  • Structure : Chlorine at the 3-benzamide position and methoxy at the 6-benzothiazole.
  • Properties :
    • Lipophilicity : logP ~3.5 (lower than the target compound due to polar Cl and OCH₃).
    • Bioactivity : Antiviral activity reported, likely due to halogen-π interactions with viral proteases .

Comparative Data Table

Compound Name Substituents (Benzamide/Benzothiazole) Melting Point (°C) logP Key Bioactivity/Application
Target Compound 2-CH₃ / 6-SCH₃ N/A ~3.8 Under investigation (anticancer)
N-(Benzothiazol-2-yl)-2-methylbenzamide (1.2c) 2-CH₃ / H 290–300 ~3.2 Moderate anticancer activity
ABTB H / 6-NH₂ 190–198 ~2.5 Corrosion inhibition
Compound 11 4-piperazinyl / 6-Br 234–238 ~4.1 Kinase inhibition
4-Methoxy-N-(6-methoxybenzothiazol-2-yl)benzamide 4-OCH₃ / 6-OCH₃ 314 ~2.9 Pharmaceutical intermediate

Research Findings and Implications

  • Anticancer Potential: The target compound’s methylthio group may enhance VEGFR-2 binding compared to 1.2c, as seen in nitro- and bromo-substituted analogs .
  • Corrosion Inhibition : SCH₃’s sulfur lone pairs could outperform NH₂ (ABTB) in adsorbing onto metal surfaces, warranting experimental validation .
  • Synthetic Feasibility : The methylthio group can be introduced via nucleophilic substitution, similar to methods used for methoxy and bromo derivatives .

Biological Activity

2-Methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a member of the benzothiazole derivatives, a class known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2S2C_{15}H_{14}N_2S_2, with a molecular weight of approximately 298.42 g/mol. The structure includes a benzothiazole moiety, which is integral to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

  • Colo205 (Colorectal cancer)
  • U937 (Hematological malignancy)
  • MCF7 (Breast cancer)
  • A549 (Lung cancer)

The mechanism of action involves the activation of the p53 protein, leading to G2/M cell cycle arrest and apoptosis. This process is mediated by the modulation of Bcl-2 and Bax protein levels, resulting in increased caspase expression, which is crucial for programmed cell death .

Antimicrobial Properties

In addition to its anticancer effects, this compound shows promising antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent . Notably, derivatives within the benzothiazole class are known for their broad-spectrum antimicrobial properties, including antifungal and antibacterial activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Modulates apoptotic pathways via Bcl-2 family proteins.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis and function.

Comparative Analysis of Related Compounds

To understand the unique profile of this compound, a comparison with related benzothiazole derivatives is useful:

Compound NameStructural FeaturesBiological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamideSimilar benzothiazole core; different substitutionAnticancer; interacts with p53
N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamideLacks methoxy groupAntimicrobial; less potent
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(methylsulfany)benzamideContains chlorine; additional dimethylamino groupEnhanced bioactivity due to dual targeting

Case Studies

  • Anticancer Study : A study involving MCF7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 2-aminobenzothiazole derivatives with acylating agents. For example, refluxing 6-methylthio-2-aminobenzothiazole with 2-methylbenzoyl chloride in acetone under anhydrous conditions, followed by purification via column chromatography . Key parameters include solvent choice (e.g., acetone or DMF), temperature control (80–100°C), and stoichiometric ratios. TLC and HPLC are recommended to monitor reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the benzamide and thiazole moieties. For example, the methylthio group (-SCH3_3) exhibits a singlet at δ ~2.5 ppm in 1H^1H-NMR, while the benzamide carbonyl appears at ~168 ppm in 13C^{13}C-NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C16 _{16}H14 _{14}N2 _2OS2 _2: calculated 330.05, observed 330.04) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology : Standard assays include:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses, with IC50 _{50} calculations .
  • Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity of this compound in catalytic reactions?

  • Methodology : Use B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps (~4.5 eV) indicate electrophilic attack susceptibility at the thiazole sulfur or benzamide carbonyl . Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions for nucleophilic substitutions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 _{50} values)?

  • Methodology :

  • Statistical rigor : Use ANOVA to assess inter-lab variability in dose-response curves .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methylthio with methoxy groups) to identify critical functional groups .
  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How does the methylthio substituent influence binding to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) with protein targets (e.g., EGFR kinase PDB:1M17). The methylthio group’s hydrophobicity enhances binding to hydrophobic pockets, while its electron-withdrawing effect stabilizes π-π stacking with aromatic residues . MD simulations (AMBER) quantify binding free energies (ΔG ~-8.5 kcal/mol) .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen to delay hepatic clearance .
  • Isosteric replacement : Substitute the methylthio group with trifluoromethyl to resist oxidative metabolism .
  • In vitro microsomal assays : Monitor CYP450-mediated degradation using LC-MS .

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